molecular formula C12H13NOS B13876905 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol CAS No. 24622-38-6

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol

Katalognummer: B13876905
CAS-Nummer: 24622-38-6
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: QKNUGNBNHYKFSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol is an organic compound that features a thiazole ring substituted with a methyl group and a phenylethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol typically involves the reaction of 4-methyl-1,3-thiazole with phenylethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylethanol, followed by nucleophilic substitution on the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol is unique due to its specific substitution pattern and the presence of both a thiazole ring and a phenylethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

24622-38-6

Molekularformel

C12H13NOS

Molekulargewicht

219.30 g/mol

IUPAC-Name

2-(4-methyl-1,3-thiazol-2-yl)-1-phenylethanol

InChI

InChI=1S/C12H13NOS/c1-9-8-15-12(13-9)7-11(14)10-5-3-2-4-6-10/h2-6,8,11,14H,7H2,1H3

InChI-Schlüssel

QKNUGNBNHYKFSP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)CC(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.